molecular formula C6H11ClN2O B2354017 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride CAS No. 2095409-20-2

7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride

Cat. No.: B2354017
CAS No.: 2095409-20-2
M. Wt: 162.62
InChI Key: LGAICXPBUHKTTF-UHFFFAOYSA-N
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Description

7-Methyl-5-oxa-2,6-diazaspiro[34]oct-6-ene hydrochloride is a chemical compound with the molecular formula C6H10N2O·HCl It is known for its unique spiro structure, which includes a diazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as precursor preparation, cyclization, and purification. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives: These compounds share a similar spiro structure and may have comparable chemical properties.

    Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate hydrochloride: This compound has a similar core structure with additional functional groups.

Uniqueness

7-Methyl-5-oxa-2,6-diazaspiro[34]oct-6-ene hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt

Properties

IUPAC Name

7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-5-2-6(9-8-5)3-7-4-6;/h7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAICXPBUHKTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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